

Miravirsen: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Miravirsen*

Cat. No.: *B3319152*

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Abstract

Miravirsen (codenamed SPC3649) is an antisense oligonucleotide that has been investigated as a therapeutic agent for Hepatitis C Virus (HCV) infection. Its mechanism of action revolves around the specific inhibition of microRNA-122 (miR-122), a liver-specific microRNA that is essential for the replication of HCV. This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Miravirsen**, along with its mechanism of action, quantitative efficacy data, and relevant experimental protocols.

Chemical Structure

Miravirsen is a 15-nucleotide modified antisense oligonucleotide. Its structure is specifically designed to bind with high affinity and specificity to mature miR-122, thereby preventing it from facilitating HCV replication.

The key features of **Miravirsen**'s chemical structure are:

- **Locked Nucleic Acid (LNA) Modifications:** Eight of the fifteen nucleotides are LNA monomers. In LNA, the ribose sugar is conformationally "locked" by a methylene bridge between the 2'-oxygen and the 4'-carbon atoms. This modification significantly increases the binding affinity of the oligonucleotide to its target RNA.

- Deoxyribonucleic Acid (DNA) Monomers: The remaining seven nucleotides are standard DNA monomers.
- Phosphorothioate Backbone: All the internucleotide linkages are phosphorothioate bonds, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers resistance to nuclease degradation, thereby increasing the in vivo stability of the oligonucleotide.

The specific sequence of LNA and DNA monomers is designed for optimal target engagement and efficacy.

Chemical Identifiers

Identifier	Value
IUPAC Name	all-P-ambo-5-methyl-2'-O,4'-C-methylene-P-thiocytidylyl-(3' → 5')-2'-deoxy-P-thiocytidylyl-(3' → 5')-2'-O,4'-C-methylene-P-thioadenylyl-(3' → 5')-P-thiothymidylyl-(3' → 5')-P-thiothymidylyl-(3' → 5')-2'-O,4'-C-methylene-P-thioguanynylyl-(3' → 5')-5-methyl-2'-O,4'-C-methylene-P-thiouridylyl-(3' → 5')-2'-deoxy-P-thiocytidylyl-(3' → 5')-2'-deoxy-P-thioadenylyl-(3' → 5')-5-methyl-2'-O,4'-C-methylene-P-thiocytidylyl-(3' → 5')-2'-deoxy-P-thioadenylyl-(3' → 5')-5-methyl-2'-O,4'-C-methylene-P-thiocytidylyl-(3' → 5')-P-thiothymidylyl-(3' → 5')-5-methyl-2'-O,4'-C-methylene-P-thiocytidylyl-(3' → 5')-5-methyl-2'-O,4'-C-methylenecytidine
SMILES String	<chem>CC1=CN([C@H]2CC(OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=NC5=C3N=C(N)NC5=O)C4OP(O)(=S)OC[C@@]34COC(--INVALID-LINK--N3C=C(C)C(=O)NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=CC(N)=NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(--INVALID-LINK--N3C=CC(N)=NC3=O)C4OP(O)(=S)OC[C@H]3O--INVALID-LINK--(=S)OC[C@@]34COC(C3O)--INVALID-LINK--N3C=CC(N)=NC3=O)N3C=C(C)C(=O)NC3=O)N3C=NC4=C3N=CN=C4N)N3C=NC4=C3N=CN=C4N">C@HN3C</chem>

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